molecular formula C14H21N3O2 B2642242 N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE CAS No. 348614-18-6

N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE

Cat. No.: B2642242
CAS No.: 348614-18-6
M. Wt: 263.341
InChI Key: SOOFOQFJLQQWFX-UHFFFAOYSA-N
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Description

N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a propyl chain, and an acetamidobenzamide moiety. Its chemical formula is C12H18N2O2.

Scientific Research Applications

N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE typically involves the reaction of 3-dimethylaminopropylamine with 2-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Mechanism of Action

The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetamidobenzamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(DIMETHYLAMINO)PROPYL]METHACRYLAMIDE: Similar structure but with a methacrylamide group instead of acetamidobenzamide.

    N-[2-(DIMETHYLAMINO)ETHYL]ACRIDINE-4-CARBOXAMIDE: Contains an acridine moiety, used in antitumor research.

    N-[3-(DIMETHYLAMINO)PROPYL]CARBODIIMIDE: Used as a coupling agent in peptide synthesis.

Uniqueness

N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-acetamido-N-[3-(dimethylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11(18)16-13-8-5-4-7-12(13)14(19)15-9-6-10-17(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOFOQFJLQQWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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